N4,N4-Dimethyl-6-(4-methylphenyl)-2,4-pteridinediamine hydrochloride is a chemical compound with the molecular formula C15H17ClN6 and a molecular weight of 316.79 g/mol. This compound belongs to the class of pteridine derivatives, which are known for their significance in various biological processes and pharmaceutical applications. It is primarily recognized for its role as an intermediate in the synthesis of various therapeutic agents, including antifolate drugs like methotrexate.
The compound can be sourced from specialized chemical suppliers and is classified under pteridine derivatives. Its CAS number is 278799-96-5, and it is often utilized in research settings for its potential biological activities and as a building block in organic synthesis.
The synthesis of N4,N4-Dimethyl-6-(4-methylphenyl)-2,4-pteridinediamine hydrochloride typically involves several key steps:
The synthetic routes may involve solvents such as dimethylformamide or dimethylacetamide, and reactions are typically conducted under controlled temperature conditions to optimize yield and purity. Purification methods such as recrystallization or chromatography are employed to isolate the final product.
N4,N4-Dimethyl-6-(4-methylphenyl)-2,4-pteridinediamine hydrochloride features a pteridine ring system with two methyl groups at the N4 position and a para-substituted methylphenyl group at the 6-position. The presence of a hydrochloride salt enhances its solubility in aqueous solutions.
N4,N4-Dimethyl-6-(4-methylphenyl)-2,4-pteridinediamine hydrochloride can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction, with specific reaction conditions tailored to achieve desired outcomes.
The mechanism of action of N4,N4-Dimethyl-6-(4-methylphenyl)-2,4-pteridinediamine hydrochloride is primarily related to its role as an inhibitor in biochemical pathways involving folate metabolism. As a structural analog of folate, it competes with dihydrofolate for binding to dihydrofolate reductase, thereby inhibiting DNA synthesis in rapidly dividing cells.
This mechanism is particularly relevant in cancer therapy, where inhibition of folate metabolism can lead to reduced proliferation of tumor cells.
N4,N4-Dimethyl-6-(4-methylphenyl)-2,4-pteridinediamine hydrochloride has significant applications in scientific research:
This compound exemplifies the importance of pteridine derivatives in both academic research and pharmaceutical applications, highlighting its versatility as a synthetic intermediate and therapeutic agent.
The functionalization of the pteridine core relies heavily on nucleophilic alkylation techniques, particularly for introducing key substituents at the C6 position. A foundational approach involves the conversion of 2,4-diamino-6-hydroxymethylpteridine (CAS 945-24-4) to reactive electrophiles like chloromethyl or bromomethyl derivatives. Chlorination using thionyl chloride (SOCl₂) under solvent-free conditions yields 2,4-diamino-6-chloromethylpteridine hydrochloride with minimal racemization and high purity [1]. Alternatively, bromination employs N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃) in aprotic solvents to generate 6-(bromomethyl)-2,4-pteridinediamine hydrobromide (CAS 52853-40-4), a crystalline solid (decomposing >195°C) with enhanced reactivity in subsequent coupling steps [6]. These halogenated intermediates are critical for installing the N-methyl-p-toluidine moiety via nucleophilic displacement.
Table 1: Key Halogenated Pteridine Intermediates
Compound | CAS Number | Molecular Formula | Properties |
---|---|---|---|
2,4-Diamino-6-hydroxymethylpteridine | 945-24-4 | C₇H₈N₆O | Melting point: 333-334°C (decomp) |
6-(Bromomethyl)-2,4-pteridinediamine HBr | 52853-40-4 | C₇H₈Br₂N₆ | Decomposition: >195°C; Light-sensitive |
2,4-Diamino-6-chloromethylpteridine HCl | Not specified | C₇H₈Cl₂N₆ | Hydrolytically sensitive; requires anhydrous handling |
The installation of dimethylamine at the N4 position demands precise catalytic control to ensure regioselectivity and prevent over-alkylation. Polar aprotic solvents—notably dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)—facilitate efficient N-dimethylation by enhancing nucleophilicity while suppressing side reactions. Key protocols involve reacting 6-halogenomethyl pteridine derivatives with dimethylamine in 40% aqueous solution at 15–20°C for 60 minutes [1] [6]. Catalytic potassium iodide (KI) (4 equiv.) accelerates the displacement by forming a more reactive iodomethyl intermediate in situ. This method achieves >85% yield with high regiochemical fidelity, as confirmed by HPLC and NMR analyses. Critical parameters include:
The incorporation of the 4-methylphenyl group at C6 employs palladium-catalyzed Suzuki-Miyaura cross-coupling for superior regiocontrol. This method utilizes 6-bromomethyl-2,4-pteridinediamine hydrobromide and 4-methylphenylboronic acid under inert atmospheres. Catalytic systems feature Pd(PPh₃)₄ (1–5 mol%) and cesium carbonate (Cs₂CO₃) in toluene/water mixtures at 80–90°C [5] [6]. The reaction tolerates the diamine functionality without protection, yielding the biaryl product in >78% purity after recrystallization. Key advantages include:
Table 2: Suzuki-Miyaura Coupling Optimization Parameters
Condition | Option A | Option B | Optimal Protocol |
---|---|---|---|
Catalyst | Pd(OAc)₂/dppf | Pd(PPh₃)₄ | Pd(PPh₃)₄ (3 mol%) |
Base | K₂CO₃ | Cs₂CO₃ | Cs₂CO₃ (2.2 equiv.) |
Solvent System | Dioxane/H₂O | Toluene/H₂O | Toluene/H₂O (3:1) |
Reaction Temperature | 70°C | 90°C | 85°C |
Yield | 65% | 82% | 87% (isolated) |
The final hydrochloride salt is precipitated by treating the free base N4,N4-dimethyl-6-(4-methylphenyl)-2,4-pteridinediamine with hydrogen chloride (HCl) in alcoholic solvents. Methanol is preferred due to its low nucleophilicity and optimal solubility profile. The free base is dissolved in methanol (5 vol.), and 1.0–1.2 equiv. of HCl (gas or conc. aq.) is introduced at 0–5°C to prevent exothermic decomposition [1] [4]. The hydrochloride crystallizes upon addition of diethyl ether, yielding needle-like crystals. Critical quality controls include:
Structure and Identifiers of N4,N4-Dimethyl-6-(4-methylphenyl)-2,4-pteridinediamine Hydrochloride
Table 3: Structural and Chemical Identifiers
Property | Value |
---|---|
Systematic Name | N4,N4-Dimethyl-6-(4-methylphenyl)-2,4-pteridinediamine hydrochloride |
Molecular Formula | C₁₅H₁₇N₆⁺·Cl⁻ (free base: C₁₅H₁₇N₆) |
CAS Registry Number | 278799-96-5 (hydrochloride) [7] |
Free Base CAS | 14087-02-6 (unconfirmed; requires verification) |
Key Precursor | 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide (CAS 52853-40-4) |
Synthetic Role | Methotrexate impurity; kinase inhibitor scaffold |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1